molecular formula C11H11FO2 B13489558 2-Fluoro-5-(1-methylcyclopropyl)benzoic acid

2-Fluoro-5-(1-methylcyclopropyl)benzoic acid

Katalognummer: B13489558
Molekulargewicht: 194.20 g/mol
InChI-Schlüssel: LLWPWBVJYFASAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-(1-methylcyclopropyl)benzoic acid is an organic compound with the molecular formula C11H11FO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a 1-methylcyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(1-methylcyclopropyl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carboxylates or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(1-methylcyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(1-methylcyclopropyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The 1-methylcyclopropyl group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluorobenzoic Acid: Similar in structure but lacks the 1-methylcyclopropyl group.

    5-Fluoro-2-hydroxybenzoic Acid: Contains a hydroxyl group instead of the 1-methylcyclopropyl group.

    2-Fluoro-5-(trifluoromethyl)benzoic Acid: Has a trifluoromethyl group instead of the 1-methylcyclopropyl group.

Uniqueness

2-Fluoro-5-(1-methylcyclopropyl)benzoic acid is unique due to the presence of both the fluorine atom and the 1-methylcyclopropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H11FO2

Molekulargewicht

194.20 g/mol

IUPAC-Name

2-fluoro-5-(1-methylcyclopropyl)benzoic acid

InChI

InChI=1S/C11H11FO2/c1-11(4-5-11)7-2-3-9(12)8(6-7)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI-Schlüssel

LLWPWBVJYFASAA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C2=CC(=C(C=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.